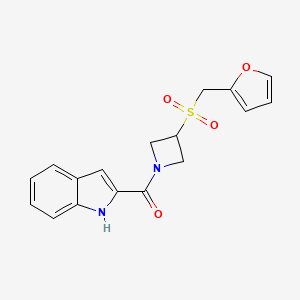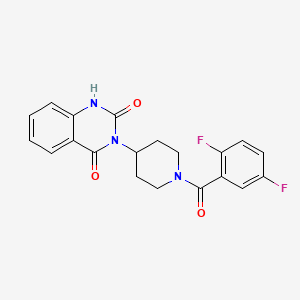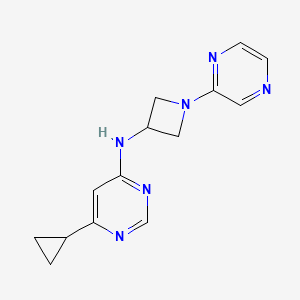
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzofuran derivative with a benzylidene group and a 4-fluorobenzenesulfonate group . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. Benzylidene is a type of carbonyl group, and 4-fluorobenzenesulfonate is a sulfonate ester derived from 4-fluorobenzenesulfonic acid .
Mecanismo De Acción
The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is believed that the compound targets specific enzymes and proteins that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate in lab experiments is its potential as a new drug candidate. However, there are also limitations to its use. For example, the compound is not very water-soluble, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate. One direction is to further investigate its mechanism of action and identify specific targets that the compound interacts with. Another direction is to develop new drug formulations that improve the compound's water solubility and bioavailability. Additionally, the compound could be studied for its potential applications in other fields, such as materials science or environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and identify specific targets for its use.
Métodos De Síntesis
The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate involves the reaction of 4-fluorobenzenesulfonyl chloride with (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-carbaldehyde in the presence of a base. The resulting product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate has been studied for its potential applications in various scientific fields. One of the most significant applications is in the development of new drugs. The compound has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FO5S/c22-15-6-9-17(10-7-15)28(24,25)27-16-8-11-18-19(13-16)26-20(21(18)23)12-14-4-2-1-3-5-14/h1-13H/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHQPQDCCHTMTE-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-(1-(2-(4-(tert-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904271.png)
![N-(2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2904272.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)

![5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2904278.png)
![N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2904281.png)
![p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2904283.png)
![4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2904286.png)

![2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide](/img/structure/B2904290.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2904291.png)